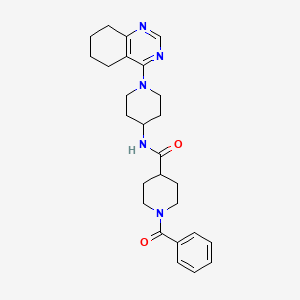

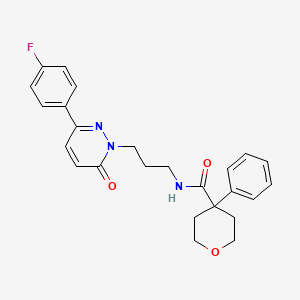

![molecular formula C19H24N4O2 B2399014 N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226440-60-3](/img/structure/B2399014.png)

N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known as JNJ-40411813, is a novel small molecule inhibitor of the histone lysine methyltransferase, enhancer of zeste homolog 2 (EZH2). EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which plays an important role in epigenetic regulation of gene expression. EZH2 has been found to be overexpressed in various types of cancer, including prostate, breast, and bladder cancer, making it an attractive target for cancer therapy.

Applications De Recherche Scientifique

Anticancer Activities

Research on compounds with similar pyrimidine and pyrrolidine structures has demonstrated significant anticancer activity. For example, compounds designed as classical antifolates have shown potent inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in the DNA synthesis pathway, indicating potential as antitumor agents (Gangjee et al., 2005). Another study highlighted the synthesis of dual inhibitors of TS and AICARFTase, targeting both de novo thymidylate and purine nucleotide biosynthesis, which could provide a basis for the development of multitargeted antifolates with enhanced antitumor activity (Yi Liu et al., 2016).

Plant Growth Stimulation

Compounds containing pyrimidine structures have also been investigated for their potential in stimulating plant growth. A study on derivatives of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide found pronounced plant growth stimulating effects, offering insights into the agricultural applications of such compounds (V. A. Pivazyan et al., 2019).

Synthesis and Material Science

In material science and synthetic chemistry, pyrimidine derivatives have been explored for their electronic and structural properties. For instance, the synthesis and electronic behavior investigation of O-4-acetylamino-benzenesulfonylated pyrimidine derivatives have provided valuable information on their stability and reactivity, which could be relevant for designing new materials with specific electronic properties (M. Khalid et al., 2021).

Antimicrobial and Antifungal Applications

The synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings has shown good antibacterial and antifungal activities, suggesting potential use in developing new antimicrobial agents (A. Hossan et al., 2012).

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-14-5-7-16(8-6-14)12-20-17(24)13-25-18-11-15(2)21-19(22-18)23-9-3-4-10-23/h5-8,11H,3-4,9-10,12-13H2,1-2H3,(H,20,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKLYEGIBOTXIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylbenzyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[[4-(2-Oxochromen-3-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2398931.png)

![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2398932.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide](/img/structure/B2398933.png)

![Tert-butyl 2-[[(3R,4S)-4-hydroxyoxolan-3-yl]amino]acetate](/img/structure/B2398938.png)

![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2398939.png)

![N-(4-ethylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2398945.png)

![3-Chloro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2398948.png)